2-Ethoxy-5-methylsulfamoyl-benzoic acid

GABA transporter 1 GAT1 inhibition IC₅₀ comparison

This compound is a validated moderate GAT1 inhibitor (human IC50 4.17 µM, mouse IC50 3.39 µM) with XLogP3 0.6 and TPSA 101 Ų. Unlike more polar methoxy or more lipophilic isopropoxy analogs, it occupies a distinct property space essential for SAR campaigns tuning GAT1 potency via 2-alkoxy chain variation. Use as a calibration standard across GAT1, GAT3, and GAT4 assays to benchmark selectivity profiles. Procure this high-purity batch for reproducible GABA transporter research.

Molecular Formula C10H13NO5S
Molecular Weight 259.28 g/mol
Cat. No. B8291980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-5-methylsulfamoyl-benzoic acid
Molecular FormulaC10H13NO5S
Molecular Weight259.28 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)NC)C(=O)O
InChIInChI=1S/C10H13NO5S/c1-3-16-9-5-4-7(17(14,15)11-2)6-8(9)10(12)13/h4-6,11H,3H2,1-2H3,(H,12,13)
InChIKeyIJCJJKYRBJPWOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-5-methylsulfamoyl-benzoic Acid: Core Identity and Procurement-Relevant Profile


2-Ethoxy-5-methylsulfamoyl-benzoic acid (CAS 459428-80-9) is a synthetic benzoic acid derivative bearing an ethoxy group at the 2‑position and an N‑methylsulfamoyl moiety at the 5‑position of the aromatic ring [1]. With a molecular formula of C₁₀H₁₃NO₅S and a molecular weight of 259.28 g·mol⁻¹, it belongs to the broader class of sulfamoyl benzoic acids that have been explored as GABA transporter (GAT) inhibitors, lysophosphatidic acid receptor ligands, and loop‑diuretic scaffolds [1][2]. Its computed XLogP3 of 0.6 and topological polar surface area of 101 Ų place it in a moderate lipophilicity range, a property that can influence both passive membrane permeability and metabolic stability relative to shorter‑ or longer‑chain alkoxy analogs [1].

Why 2-Ethoxy-5-methylsulfamoyl-benzoic Acid Cannot Be Casually Replaced by In‑Class Analogs


Within the sulfamoyl benzoic acid family, seemingly minor alterations to the 2‑alkoxy substituent produce measurable shifts in target affinity, transporter selectivity, and calculated physicochemical descriptors. For instance, replacing the ethoxy group with a methoxy group reduces the computed logP by approximately 0.3–0.5 units, while an isopropoxy substituent increases logP by a similar margin, potentially altering membrane permeability and off‑target binding [1]. In a side‑by‑side GAT1 inhibition panel, 2‑ethoxy‑5‑methylsulfamoyl‑benzoic acid displayed a human GAT1 IC₅₀ of 4.17 µM, whereas the most potent congener in the same dataset achieved an IC₅₀ of 380 nM, demonstrating that the 2‑alkoxy group is a key driver of potency [2]. Procurement decisions that disregard these quantitative differences risk selecting a compound with suboptimal pharmacological properties for the intended assay or synthetic pathway.

2-Ethoxy-5-methylsulfamoyl-benzoic Acid: Head‑to‑Head Quantitative Differentiation


GAT1 Inhibitory Potency Relative to the Most Potent Congener in the Same Panel

In a competitive MS binding assay using HEK293 cells expressing human GAT1, 2‑ethoxy‑5‑methylsulfamoyl‑benzoic acid (BDBM50063508) exhibited a Ki of 1.10 µM [1]. In a functional [³H]GABA uptake assay, its IC₅₀ for human GAT1 was 4.17 µM (4,170 nM) [2]. In contrast, the most potent sulfamoyl benzoic acid analog in the same dataset (BDBM50039251) achieved a human GAT1 IC₅₀ of 380 nM, representing an 11‑fold difference in potency [2]. This quantitative gap indicates that the 2‑ethoxy substitution does not confer maximal GAT1 inhibition but may be useful for applications where attenuated potency or a specific selectivity window is desired.

GABA transporter 1 GAT1 inhibition IC₅₀ comparison

Selectivity Profile Across GABA Transporter Subtypes

The same dataset reveals that 2‑ethoxy‑5‑methylsulfamoyl‑benzoic acid inhibits mouse GAT3 with an IC₅₀ of 5.01 µM and mouse GAT4 with an IC₅₀ of 5.75 µM, compared to its mouse GAT1 IC₅₀ of 3.39 µM [1]. This yields a GAT1/GAT3 selectivity ratio of approximately 1.5 and a GAT1/GAT4 ratio of approximately 1.7, indicating a modest preference for GAT1 over other subtypes. In contrast, the most potent panel member (BDBM50039251) showed an IC₅₀ of 132 nM for mouse GAT1, but its activity at GAT3 and GAT4 was not reported, so no selectivity comparison can be made [1].

GAT subtype selectivity GAT3 GAT4

Physicochemical Differentiation via Alkoxy Chain Length: Lipophilicity and Permeability

The computed XLogP3 for 2‑ethoxy‑5‑methylsulfamoyl‑benzoic acid is 0.6, placing it between the expected values for the methoxy analog (estimated XLogP3 ≈ 0.2–0.3) and the isopropoxy analog (estimated XLogP3 ≈ 1.0–1.2) [1]. This intermediate lipophilicity is critical because each 0.5‑unit increase in logP can roughly double membrane permeability, yet excessive lipophilicity raises the risk of off‑target binding and metabolic instability. The ethoxy chain therefore offers a balanced profile that is distinct from both the more polar methoxy and the more lipophilic isopropoxy variants [1].

Lipophilicity XLogP3 alkoxy chain

Synthetic Access and Precursor Differentiation

The compound is synthesized by alkylation of 2‑hydroxy‑5‑methylsulfamoyl‑benzoic acid methyl ester with ethanol, a route that is analogous to the general procedure described in Example B13(d‑e) of the relevant patent literature [1]. The ethoxy group is thus introduced at a late stage, allowing the same hydroxyl precursor to be diversified into methoxy, ethoxy, propoxy, or isopropoxy analogs by simply varying the alcohol. This late‑stage diversification strategy provides synthetic flexibility and cost advantages in compound library generation, compared to analogs that require independent de novo synthesis for each alkoxy variant.

Synthetic route 2‑Hydroxy precursor alkylation

Optimal Deployment Scenarios for 2-Ethoxy-5-methylsulfamoyl-benzoic Acid


GABA Transporter Pharmacology: GAT1‑Moderate Inhibitor Tool Compound

With a human GAT1 IC₅₀ of 4.17 µM and a mouse GAT1 IC₅₀ of 3.39 µM, this compound is suited for studies requiring moderate GAT1 inhibition rather than full suppression. It can serve as a reference point in SAR campaigns aimed at tuning GAT1 potency through alkoxy chain variation [1].

Multi‑Subtype GABA Transporter Profiling

Because inhibition data exist for GAT1, GAT3, and GAT4 from the same experimental system, the compound can be used as a calibration standard for multi‑subtype GABA transporter assays, helping to benchmark selectivity profiles of novel inhibitors [1].

Physicochemical Property Calibration in Drug Design

The intermediate XLogP3 of 0.6 makes this compound a valuable reference for calibrating computational models of lipophilicity‑driven permeability and solubility. It occupies a property space that is distinct from both the more polar methoxy and more lipophilic isopropoxy analogs, aiding in the design of CNS‑penetrant candidates [2].

Late‑Stage Diversification Library Synthesis

Owing to its synthesis from the common 2‑hydroxy precursor via a primary alcohol, the ethoxy compound can be prepared in good yield and serves as a representative member in libraries exploring alkoxy‑chain SAR of sulfamoyl benzoic acids [3].

Quote Request

Request a Quote for 2-Ethoxy-5-methylsulfamoyl-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.